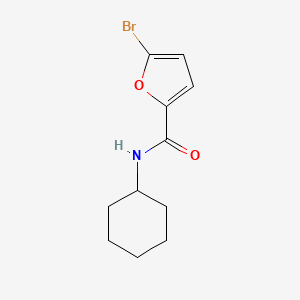

5-Bromo-N-cyclohexyl-2-furamide

描述

Contextual Significance of Furan-2-carboxamide Core Structures

The furan-2-carboxamide core is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. mdpi.com This structural motif is present in numerous compounds that have been investigated for their biological activities. Research has demonstrated that furan-2-carboxamide derivatives possess a range of promising properties, including antimicrobial, anti-inflammatory, and anticancer effects. ontosight.aiontosight.ai The versatility of the furan-2-carboxamide scaffold allows for a variety of substitutions, enabling chemists to fine-tune the properties of the resulting molecules. mdpi.com

A notable strategy in drug design is the concept of bioisosteric replacement, where one part of a molecule is substituted for another with similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile. researchgate.netnih.gov The furan-2-carboxamide moiety has been successfully used as a bioisostere for other chemical groups, such as the furanone ring, to create more stable and potent compounds. nih.gov For instance, the replacement of a labile furanone ring with a furan-2-carboxamide structure has led to the development of derivatives with significant antibiofilm activity against pathogens like Pseudomonas aeruginosa. nih.gov

Overview of N-Substituted Furamide Analogues in Synthetic Chemistry

The introduction of different substituents on the amide nitrogen of the furamide core (N-substitution) is a common and effective strategy in synthetic chemistry to create a diverse library of analogues with varied properties. researchgate.net This approach allows for the systematic modification of a compound's lipophilicity, steric bulk, and hydrogen bonding capabilities, which can in turn influence its biological activity and physical characteristics.

The synthesis of N-substituted furamide analogues is typically achieved through the reaction of a furan-2-carbonyl chloride with a primary or secondary amine. researchgate.net This straightforward and versatile reaction enables the incorporation of a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. The choice of the N-substituent is crucial in determining the final properties of the molecule. For example, studies on N-substituted benzamide (B126) derivatives have shown that the nature of the substituent on the amide nitrogen is critical for their anti-proliferative activity.

Rationale for Dedicated Academic Inquiry into 5-Bromo-N-cyclohexyl-2-furamide

The specific academic interest in this compound stems from a combination of the factors discussed above. The presence of the furan-2-carboxamide core suggests potential biological activity. ontosight.ai The bromine atom at the 5-position of the furan (B31954) ring and the N-cyclohexyl group are key structural features that are expected to influence its properties.

Therefore, the dedicated academic inquiry into this compound is driven by the desire to understand how the combination of these specific structural elements—the furan-2-carboxamide core, the 5-bromo substituent, and the N-cyclohexyl group—collectively contribute to its chemical and potential biological properties. While extensive research on this specific molecule is not widely published, its structure represents a logical step in the systematic exploration of the chemical space around the furan-2-carboxamide scaffold. The synthesis and study of such analogues are fundamental to developing a comprehensive understanding of structure-activity relationships within this important class of compounds.

Detailed Research Findings

While specific and detailed research findings exclusively for this compound are limited in publicly available literature, its chemical properties can be characterized.

| Property | Value | Source |

| IUPAC Name | 5-bromo-N-cyclohexylfuran-2-carboxamide | nih.gov |

| Molecular Formula | C₁₁H₁₄BrNO₂ | nih.gov |

| Molecular Weight | 272.14 g/mol | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

The investigation into compounds with similar structures has indicated potential for antimicrobial and anticancer activities. For example, a novel furan-2-carboxamide derivative has been identified as a microtubule stabilizing agent with IC₅₀ values ranging from 4 µM to 8 µM in different cancer cell lines. nih.gov Another study on carbamothioyl-furan-2-carboxamide derivatives showed significant antimicrobial activity. u-tokyo.ac.jp Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has also demonstrated activity against Gram-positive bacteria. mdpi.com These findings for related compounds provide a strong rationale for the continued investigation of this compound.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-N-cyclohexylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c12-10-7-6-9(15-10)11(14)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYUOQBROIUTOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966878 | |

| Record name | 5-Bromo-N-cyclohexylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117845-24-6, 5245-88-5 | |

| Record name | 5-Bromo-N-cyclohexyl-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117845-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-cyclohexylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo N Cyclohexyl 2 Furamide

Retrosynthetic Analysis and Precursor Identification for 5-Bromo-N-cyclohexyl-2-furamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are logical.

The most straightforward disconnection is at the amide bond (C-N), which separates the molecule into two key precursors: a 5-bromofuran-2-carboxylic acid derivative and cyclohexylamine (B46788). This approach is common for amide synthesis.

A second possible disconnection targets the carbon-bromine (C-Br) bond on the furan (B31954) ring. This suggests a different synthetic sequence where the amide, N-cyclohexyl-2-furamide, is formed first, followed by a selective bromination at the 5-position of the furan ring.

These two retrosynthetic pathways identify the following primary precursors:

Path A: 5-Bromofuran-2-carboxylic acid and Cyclohexylamine. cymitquimica.com

Path B: N-cyclohexyl-2-furamide (which is synthesized from 2-Furoic acid and Cyclohexylamine).

The feasibility of each path depends on the availability of starting materials and the efficiency of the respective chemical transformations.

Direct Synthesis Routes to this compound

Direct synthesis involves the stepwise construction of the target molecule from its identified precursors.

This route corresponds to Path B of the retrosynthetic analysis. The furan ring is highly susceptible to electrophilic substitution, with the reaction typically occurring at the 2- or 5-position due to the activating effect of the ring oxygen. numberanalytics.com When the 2-position is occupied by an electron-withdrawing group like a carboxamide, electrophilic attack is directed to the 5-position.

The synthesis begins with the formation of the precursor, N-cyclohexyl-2-furamide, via the amidation of 2-furoic acid. The subsequent step is the selective bromination of this amide. Various brominating agents can be employed for this purpose, each with different reactivity and selectivity profiles.

Table 1: Common Brominating Agents for Furan Derivatives

| Brominating Agent | Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| N-Bromosuccinimide | NBS | CH2Cl2 or CCl4, often with a radical initiator or light | researchgate.net |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | CH2Cl2, dark, 40 °C | researchgate.netresearchgate.net |

The choice of reagent is crucial to achieve high yield and selectivity, minimizing the formation of polybrominated or undesired byproducts. researchgate.net Studies on similar furan-containing natural products have demonstrated that reagents like DBDMH can effectively brominate the furan ring in good yields. researchgate.net

This approach, following Path A, is often the more convergent and preferred method. It involves the direct coupling of 5-bromofuran-2-carboxylic acid with cyclohexylamine to form the central amide linkage. 5-Bromofuran-2-carboxylic acid is a known compound that can be synthesized or procured commercially. cymitquimica.comsarchemlabs.com

Because the direct reaction between a carboxylic acid and an amine is slow, the carboxylic acid must first be "activated." This can be achieved through several standard methods:

Conversion to Acyl Chloride: The carboxylic acid is treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 5-bromo-2-furoyl chloride. This intermediate readily reacts with cyclohexylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) to neutralize the HCl byproduct.

Use of Coupling Agents: Modern peptide coupling agents facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the harsh acyl chloride.

Table 2: Common Coupling Agents for Amide Synthesis

| Coupling Agent | Full Name | Co-reagent(s) | Typical Solvent |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | HOBt or DMAP | DCM, DMF |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | HOBt or HOAt | DCM, DMF |

This method provides a reliable and high-yielding route to this compound and related amide structures.

Emerging Synthetic Approaches Applicable to this compound and Related Furamides

Beyond traditional two-step syntheses, modern organic chemistry offers more advanced and efficient strategies that could be applied to the synthesis of furamides.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. nih.govnih.gov While a specific MCR for this compound is not prominently documented, established MCRs could be adapted for its synthesis.

The Ugi four-component reaction (Ugi-4CR) is a powerful MCR that produces a bis-amide from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov A hypothetical Ugi approach to a related structure could involve:

Amine: Cyclohexylamine

Carboxylic Acid: 5-Bromofuran-2-carboxylic acid

Isocyanide: A suitable isocyanide (e.g., tert-butyl isocyanide)

Carbonyl: An aldehyde (e.g., formaldehyde)

This would generate a more complex α-acylamino amide structure but demonstrates the potential of MCRs to rapidly build molecular complexity around the core furamide scaffold. thieme-connect.de

Modern catalysis offers novel ways to synthesize and functionalize furan rings. These methods prioritize efficiency, selectivity, and sustainability. rsc.org

Catalytic C-H Functionalization: Instead of a classical electrophilic bromination, a transition-metal-catalyzed C-H activation/bromination of the N-cyclohexyl-2-furamide precursor could offer an alternative route. This approach is at the forefront of synthetic chemistry, though its application would require specific catalyst development.

Cross-Coupling Reactions: For creating analogues, the bromine atom on this compound serves as a synthetic handle for catalyst-mediated cross-coupling reactions. For instance, Suzuki or Sonogashira couplings, typically palladium-catalyzed, could be used to introduce new carbon-carbon bonds at the 5-position, allowing for the synthesis of a diverse library of related compounds from a single brominated intermediate. researchgate.net

Catalytic Furan Synthesis: Research into the catalytic conversion of biomass has led to new ways of producing furan derivatives like furfural (B47365) from renewable resources. mdpi.comresearchgate.net These platform molecules can then be converted into more complex derivatives, representing a green and sustainable starting point for the synthesis of compounds like this compound.

These emerging catalytic methods provide powerful tools for both the primary synthesis and the subsequent diversification of furan-based chemical entities. nih.gov

Advanced Spectroscopic and Structural Characterization of 5 Bromo N Cyclohexyl 2 Furamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of 5-Bromo-N-cyclohexyl-2-furamide by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. The chemical environment of each nucleus dictates its resonance frequency, providing a detailed map of the molecular connectivity and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound offers a definitive fingerprint of the proton environments within the molecule. The predicted chemical shifts (δ) in parts per million (ppm) reveal the electronic shielding and deshielding effects experienced by each proton.

The furan (B31954) ring protons, H3 and H4, are expected to appear as distinct doublets in the aromatic region of the spectrum, with their coupling constant (J) indicative of their cis relationship. The proton attached to the nitrogen atom of the amide group (N-H) typically presents as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. The methine proton of the cyclohexyl group attached to the nitrogen (CH-N) will likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The remaining cyclohexyl protons will produce a complex series of overlapping multiplets in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| H3 (furan) | 6.45 | d |

| H4 (furan) | 7.10 | d |

| NH (amide) | ~7.5-8.5 | br s |

| CH (cyclohexyl, attached to N) | ~3.8-4.0 | m |

| CH₂ (cyclohexyl) | ~1.0-2.0 | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information by detailing the carbon skeleton of this compound. The chemical shifts of the carbon atoms are highly sensitive to their hybridization and the electronegativity of attached atoms.

The carbonyl carbon (C=O) of the amide group is expected to resonate at the downfield end of the spectrum, typically in the range of 160-170 ppm. The carbon atoms of the furan ring will appear in the aromatic region, with the carbon bearing the bromine atom (C5) shifted to a lower field compared to the other furan carbons due to the halogen's deshielding effect. The carbon attached to the oxygen atom (C2) will also be significantly deshielded. The methine carbon of the cyclohexyl group attached to the nitrogen will appear in the midfield region, while the other cyclohexyl carbons will be found in the upfield aliphatic region.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

|---|---|

| C=O (amide) | ~165 |

| C5 (furan, C-Br) | ~125 |

| C2 (furan, C-C=O) | ~148 |

| C3 (furan) | ~114 |

| C4 (furan) | ~118 |

| CH (cyclohexyl, attached to N) | ~50 |

| CH₂ (cyclohexyl) | ~25-35 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between scalar-coupled protons. Key expected correlations include the coupling between the H3 and H4 protons of the furan ring, and the coupling between the N-H proton and the adjacent methine proton of the cyclohexyl ring. It would also show the intricate coupling network within the cyclohexyl ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct one-bond correlations between protons and the carbons they are attached to. For instance, the furan protons H3 and H4 would show cross-peaks with their corresponding carbon atoms, C3 and C4. Similarly, the cyclohexyl protons would correlate with their respective carbon signals.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint of this compound by probing the vibrational modes of its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is generated by the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions within the molecule. The key functional groups in this compound will give rise to characteristic absorption bands.

The N-H stretching vibration of the secondary amide is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) will be a strong, prominent band around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the 1510-1570 cm⁻¹ region. The furan ring will exhibit characteristic C-H and C=C stretching vibrations in the aromatic region (around 3100 cm⁻¹ and 1500-1600 cm⁻¹, respectively), as well as C-O-C stretching vibrations. The C-Br stretching vibration will likely appear in the lower frequency region of the spectrum.

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium-Strong |

| C-H Stretch (Aromatic) | ~3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |

| C=C Stretch (Furan) | 1500 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-O-C Stretch (Furan) | 1000 - 1250 | Strong |

| C-Br Stretch | 500 - 650 | Medium-Weak |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the C=C stretching vibrations of the furan ring are expected to produce strong signals. The symmetric stretching of the C-Br bond should also be Raman active. The C-H stretching vibrations of both the furan ring and the cyclohexyl group will be observable. The C=O stretching of the amide may show a weaker signal compared to the FTIR spectrum. The skeletal vibrations of the cyclohexyl ring will also contribute to the Raman spectrum, providing further structural information. A detailed analysis of the Raman spectrum would provide a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Formula Verification

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound with high precision.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound, the theoretical exact mass is calculated from the sum of the masses of its constituent isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). A comparison between the experimentally measured mass and the calculated theoretical mass confirms the molecular formula.

The molecular formula of this compound is C₁₁H₁₄BrNO₂. nih.gov The exact mass, as computed for this formula, is 271.02079 Da. nih.gov HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very narrow margin of error (typically in the parts-per-million range), thereby verifying the molecular formula.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄BrNO₂ |

| Theoretical Exact Mass | 271.02079 Da |

Data sourced from PubChem CID 600329. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of synthetic and natural products. nih.gov When coupled with tandem mass spectrometry (MS/MS), it provides valuable information about a molecule's structure through controlled fragmentation. In a typical ESI-MS/MS experiment, the molecule is first ionized, often by protonation to form the [M+H]⁺ ion, and then subjected to collision-induced dissociation.

The fragmentation pattern of this compound would reveal characteristic losses of functional groups. The amide bond and the cyclohexyl moiety are common sites for cleavage. While a detailed, published fragmentation study is not available, mass spectrometry data indicates the presence of several key fragments. nih.gov

Table 2: Mass Spectrometry Peaks for this compound

| m/z (mass-to-charge ratio) | Possible Interpretation |

|---|---|

| 272.0 / 274.0 | [M+H]⁺ isotopic pattern characteristic of one bromine atom |

| 192.0 | Fragment corresponding to the loss of the cyclohexyl group |

| 173.0 / 175.0 | Fragment corresponding to the 5-bromofuroyl moiety |

Observed peaks from NIST Mass Spectrometry Data Center. nih.gov The analysis of these fragments helps to piece together the molecular structure, confirming the connectivity between the 5-bromofuran ring and the N-cyclohexylamide group.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction analysis involves irradiating a high-quality single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. This analysis would provide definitive data on bond lengths, bond angles, and torsion angles of this compound, revealing its specific conformation in the solid state. This includes the planarity of the furan ring and the conformation of the cyclohexyl ring (typically a chair conformation). While this technique is the gold standard, specific crystallographic data for this compound is not publicly available in major databases.

The solid-state structure of a molecule is governed by a network of intermolecular interactions. In the case of this compound, the molecular structure contains functional groups capable of forming specific and directional interactions. The amide group is a classic hydrogen-bonding motif, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as a strong hydrogen bond acceptor.

Table 3: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

|---|---|---|---|

| Strong Hydrogen Bond | N-H (Amide) | C=O (Amide) | Primary motif, likely forming chains or dimers |

| Weak Hydrogen Bond | C-H (Cyclohexyl/Furan) | O (Furan) | Secondary stabilization |

| Weak Hydrogen Bond | C-H (Cyclohexyl/Furan) | C=O (Amide) | Secondary stabilization |

The sum of the intermolecular interactions dictates the supramolecular architecture—the assembly of individual molecules into an ordered, three-dimensional crystal lattice. researchgate.net The hydrogen bonding motifs described above would act as the primary drivers for the molecular self-assembly.

Computational Chemistry and Theoretical Investigations of 5 Bromo N Cyclohexyl 2 Furamide

Electronic Structure and Molecular Geometry via Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of 5-Bromo-N-cyclohexyl-2-furamide. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of the molecule at the atomic level.

Density Functional Theory (DFT) Optimizations and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. nih.gov

The calculations would begin with an initial guess of the molecular structure, which is then iteratively refined to minimize the forces on each atom. The result is a prediction of bond lengths, bond angles, and dihedral angles. For instance, one would expect specific bond lengths for the C-Br, C=O, C-N, and various C-C and C-H bonds within the furan (B31954) and cyclohexyl rings. A recent study on a related compound, 5-Bromo-2-Hydroxybenzaldehyde, utilized the B3LYP functional with a 6-311++G(d,p) basis set for geometry optimization, a method that could be effectively applied to this compound. nih.gov The energetic properties, such as the total electronic energy and the heat of formation, would also be obtained from these calculations, providing a measure of the molecule's stability.

Basis Set Selection and Computational Efficiency

The accuracy and computational cost of DFT calculations are heavily dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule like this compound, which contains a heavier element like bromine, a basis set that includes polarization and diffuse functions is generally recommended for accurate results.

A common choice, as seen in studies of similar molecules, is the Pople-style basis set, such as 6-311++G(d,p). nih.gov The "(d,p)" indicates the addition of polarization functions on heavy atoms and hydrogen, respectively, which are crucial for describing the anisotropic nature of chemical bonds. The "++" signifies the inclusion of diffuse functions, which are important for accurately describing anions and weak interactions. The selection of the basis set is a trade-off between accuracy and computational efficiency; larger basis sets provide more accurate results but require significantly more computational resources.

Conformational Analysis and Potential Energy Surfaces (PES)

The presence of the flexible cyclohexyl ring and the rotatable bond between the furan ring and the amide group in this compound suggests the existence of multiple low-energy conformations. A conformational analysis would be necessary to identify these different stable structures and their relative energies.

This is achieved by systematically rotating the key dihedral angles and calculating the energy at each point, thereby mapping out the potential energy surface (PES). For example, the dihedral angle involving the furan ring, the carbonyl group, and the amide nitrogen would be a critical coordinate to scan. The results would reveal the global minimum energy conformation as well as other local minima, providing a comprehensive understanding of the molecule's flexibility.

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests a more reactive molecule.

For this compound, the HOMO would likely be localized on the electron-rich furan ring and the bromine atom, while the LUMO might be centered on the carbonyl group and the furan ring. From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These indices provide quantitative measures of the molecule's reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

For this compound, the MEP surface would likely show a region of negative electrostatic potential (typically colored red) around the carbonyl oxygen and the furan oxygen, indicating these are sites prone to electrophilic attack. Conversely, regions of positive potential (typically blue) would be expected around the amide hydrogen, suggesting a site for nucleophilic attack. The bromine atom would also influence the electrostatic potential distribution on the furan ring. sigmaaldrich.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

An MD simulation of this compound, for instance in a solvent like water or a lipid bilayer, would require a force field, which is a set of parameters that describes the potential energy of the system. The simulation would reveal how the molecule's conformation changes over time, the nature of its interactions with solvent molecules, and could provide insights into its potential to permeate biological membranes. While specific MD studies on this compound are not available, the methodology is well-established for a wide range of organic molecules. researchgate.net

Solid-State Computational Modeling and Crystal Engineering Principles

Solid-state computational modeling is instrumental in predicting the three-dimensional arrangement of molecules in a crystal lattice. These predictions are vital for understanding and controlling the physical properties of a compound, such as its melting point, solubility, and bioavailability. Crystal engineering, in turn, utilizes the knowledge of intermolecular interactions to design and synthesize new crystalline solids with desired properties.

Prediction of Solid-State Forms and Crystal Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a crucial consideration in the pharmaceutical industry. Different polymorphs of the same compound can exhibit distinct physicochemical properties. Computational methods for crystal structure prediction (CSP) are employed to explore the potential polymorphic landscape of a molecule. These methods typically involve a systematic search for possible crystal packing arrangements, followed by energy calculations to rank the stability of the predicted structures.

For this compound, a thorough CSP study would likely involve generating a multitude of hypothetical crystal structures. The stability of these structures would then be evaluated using force fields or more accurate quantum mechanical methods. Based on studies of similar carboxamide compounds, it is plausible that this compound could exhibit multiple polymorphic forms. rsc.org The interplay of the flexible cyclohexyl ring and the planar furan-carboxamide moiety could lead to various packing arrangements with subtle energy differences.

A hypothetical energy landscape for this compound might reveal several low-energy polymorphs. The table below illustrates a potential outcome of such a predictive study, ranking hypothetical polymorphs by their relative lattice energies.

| Hypothetical Polymorph | Space Group | Relative Lattice Energy (kJ/mol) | Calculated Density (g/cm³) |

| Form I | P2₁/c | 0.0 | 1.55 |

| Form II | P-1 | 1.2 | 1.53 |

| Form III | C2/c | 3.5 | 1.51 |

This table is a hypothetical representation and is not based on experimental data for this compound.

Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netnih.gov It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify key intermolecular contacts.

For a molecule like this compound, a Hirshfeld surface analysis would likely reveal the significance of several types of non-covalent interactions. The presence of the amide group facilitates strong N-H···O hydrogen bonds, which are typically dominant in the crystal packing of carboxamides. nih.govconsensus.app Additionally, the bromine atom can participate in halogen bonding (Br···O or Br···N) and other weaker interactions. The cyclohexyl and furan rings contribute to numerous van der Waals interactions, primarily H···H, C···H, and O···H contacts.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. The table below presents a hypothetical breakdown of the percentage contributions of the most significant interactions to the Hirshfeld surface of this compound, based on analyses of similar furan-carboxamide structures. researchgate.netnih.gov

| Interaction Type | Hypothetical Percentage Contribution to Hirshfeld Surface |

| H···H | 45% |

| O···H/H···O | 25% |

| C···H/H···C | 15% |

| Br···H/H···Br | 10% |

| N···H/H···N | 3% |

| Br···O/O···Br | 2% |

This table is a hypothetical representation based on data from related compounds and is not experimental data for this compound.

Supramolecular Synthon Identification and Design

Supramolecular synthons are robust and recurring patterns of intermolecular interactions that can be used to rationally design and engineer crystal structures. rsc.orgmdpi.comroutledge.com The identification of these synthons in a given class of compounds is fundamental to crystal engineering. In carboxamides, the amide-amide homosynthon, forming a cyclic dimer via two N-H···O hydrogen bonds, is a very common and stable motif.

The understanding of these synthons allows for a targeted approach to co-crystallization, where a second molecule (a co-former) is introduced to form new, predictable intermolecular interactions, thereby modifying the physicochemical properties of the solid form.

Chemical Reactivity and Derivatization Strategies for 5 Bromo N Cyclohexyl 2 Furamide

Transformations Involving the Bromine Substituent

The bromine atom at the C5 position of the furan (B31954) ring is a key functional handle for introducing molecular diversity, primarily through carbon-carbon bond-forming reactions or substitution with other nucleophiles.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds between sp2-hybridized carbon atoms. acs.org In the context of 5-Bromo-N-cyclohexyl-2-furamide, the bromine atom can be effectively coupled with various aryl and heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. acs.orgnih.gov This reaction is fundamental for synthesizing 5-aryl-N-cyclohexyl-2-furamide derivatives.

The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst. acs.org

A study on the closely related analog, N-(4-bromophenyl)furan-2-carboxamide, demonstrates the feasibility and conditions for such transformations. The reaction of the bromo-furan substrate with various arylboronic acids using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent system like 1,4-dioxane/water provides the desired 5-aryl derivatives in yields ranging from moderate to good. nih.gov Similar strategies have been successfully applied to other 5-bromo-heterocyclic carboxamides, such as thiophene (B33073) derivatives, highlighting the robustness of this methodology. umich.edu

Table 1: Examples of Suzuki-Miyaura Coupling with a Furan-2-Carboxamide Scaffold nih.gov Based on the reaction of N-(4-bromophenyl)furan-2-carboxamide with various boronic acids.

| Boronic Acid Partner | Catalyst/Base | Product | Yield (%) |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(4-Methoxyphenyl)-N-(4-bromophenyl)furan-2-carboxamide | 83% |

| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(3-Nitrophenyl)-N-(4-bromophenyl)furan-2-carboxamide | 75% |

| 4-Formylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(4-Formylphenyl)-N-(4-bromophenyl)furan-2-carboxamide | 69% |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(Thiophen-2-yl)-N-(4-bromophenyl)furan-2-carboxamide | 55% |

| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(Pyridin-3-yl)-N-(4-bromophenyl)furan-2-carboxamide | 32% |

Direct nucleophilic aromatic substitution (SₙAr) of the bromine on the furan ring is generally challenging. Aromatic rings, including furan, are electron-rich and thus not intrinsically electrophilic, which disfavors attack by nucleophiles. pressbooks.pub For an SₙAr reaction to proceed, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. The carboxamide group at the C2 position is electron-withdrawing, but may not be sufficient to activate the C5 position for facile substitution by common nucleophiles like amines or thiols under standard conditions. In contrast, analogous substitutions on thiophenes are known to be significantly more facile. uoanbar.edu.iq

Halogen exchange reactions, such as the Finkelstein reaction, offer a pathway to replace the bromine atom with another halogen, like iodine. While classic Finkelstein reactions are typically for alkyl halides, aromatic versions can be achieved, often requiring metal catalysis. wikipedia.org For instance, copper(I) iodide or nickel-based catalysts can facilitate the conversion of aryl bromides to aryl iodides. wikipedia.orgnih.gov This transformation can be synthetically useful, as the resulting 5-iodo derivative may exhibit enhanced reactivity in subsequent cross-coupling reactions. An example of such a transformation has been demonstrated on a similar substrate, where 5-bromo-2-furaldehyde (B32451) was converted to 5-iodo-2-furaldehyde. sigmaaldrich.com

Modifications of the Amide Linkage

The amide bond itself provides opportunities for derivatization through reactions at the amide nitrogen or through cleavage and reformation of the bond.

The secondary amide in this compound contains an N-H bond that can be deprotonated with a suitable base, and the resulting amidate can be alkylated. The existence of the N-methylated analog, 5-bromo-N-cyclohexyl-N-methylfuran-2-carboxamide, in chemical databases confirms the viability of this transformation. frontiersin.org General procedures for N-alkylation of secondary amides often involve the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide). libretexts.orgresearchgate.net

N-acylation of the secondary amide would lead to the formation of an imide derivative. This transformation is typically more complex than N-alkylation. Direct acylation of amides often requires highly reactive acylating agents and can be low-yielding. More modern and efficient methods involve the coupling of an activated amide with another acyl source. For instance, N-acyl-lactams or N-acyl-glutarimides have been shown to be effective acylating reagents for forming unsymmetrical imides in the presence of silylamide bases or palladium catalysts. organic-chemistry.orgrsc.org Applying such a strategy could convert this compound into an N-acyl derivative.

The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 5-bromofuran-2-carboxylic acid and cyclohexylamine (B46788). libretexts.org Basic hydrolysis is typically promoted by a hydroxide (B78521) source (e.g., NaOH) in an aqueous or mixed solvent system, proceeding through a nucleophilic acyl substitution mechanism. libretexts.orgarkat-usa.org Acid-catalyzed hydrolysis similarly breaks the C-N bond. These reactions are often irreversible due to subsequent acid-base reactions of the amine and carboxylic acid products. libretexts.org

Transamidation, the exchange of the amine portion of an amide, is a challenging but valuable transformation. Due to the high stability of the amide bond, this reaction does not typically occur by simply heating the amide with another amine. Modern synthetic methods achieve transamidation by first 'activating' the secondary amide. nih.govacs.orgacs.org A common strategy involves reacting the secondary amide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form an N-Boc activated amide. This intermediate is more susceptible to nucleophilic attack and will react with a different primary or secondary amine to yield the transamidated product, often under mild, metal-free conditions. nih.govacs.org

Furan Ring Functionalization and Reactions

Beyond substitution at the bromine position, the furan ring itself can participate in various chemical reactions, although its reactivity is modulated by the existing substituents.

The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions. rsc.org However, the success and rate of this reaction are highly dependent on the electronic nature of the furan. Electron-donating groups on the furan enhance its reactivity as a diene, while electron-withdrawing groups decrease it. nih.gov In this compound, both the C2-carboxamide and the C5-bromo substituents are electron-withdrawing, which reduces the aromaticity of the furan but also deactivates it towards reaction with dienophiles. nih.govrsc.org Therefore, while a Diels-Alder reaction is theoretically possible, it would likely require a highly reactive dienophile and/or harsh reaction conditions (e.g., high temperature or pressure). rsc.org

Another characteristic reaction of furans is their susceptibility to ring-opening under acidic hydrolytic conditions. The furan ring can be viewed as a cyclic di-enol ether. rsc.org Upon treatment with aqueous acid, the ring can undergo hydrolysis to form a 1,4-dicarbonyl compound. acs.org This represents a potential pathway for transforming the furan core into a linear, functionalized aliphatic chain.

Electrophilic Aromatic Substitutions

The furan ring is known to be highly reactive towards electrophilic aromatic substitution, significantly more so than benzene. This heightened reactivity is due to the ability of the oxygen heteroatom to stabilize the cationic intermediate (a sigma complex or arenium ion) through resonance. pearson.comchegg.com Electrophilic attack typically occurs preferentially at the C2 and C5 positions (the α-positions), which are closest to the oxygen and can better accommodate the positive charge in the intermediate. pearson.com

However, in the case of this compound, the positions most susceptible to electrophilic attack are already occupied. The molecule possesses a bromine atom at the C5 position and an N-cyclohexylcarboxamide group at the C2 position. Both of these substituents are electron-withdrawing and act as deactivating groups for electrophilic aromatic substitution, further reducing the reactivity of the furan ring. Any subsequent electrophilic substitution would be forced to occur at the less reactive C3 or C4 positions (the β-positions). The combination of a fully substituted α-position and the deactivating nature of the existing groups makes further electrophilic aromatic substitution on the furan ring of this compound a challenging transformation that would require harsh reaction conditions. Standard electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are therefore not readily applicable to this substrate. masterorganicchemistry.comlumenlearning.com

Cycloaddition Reactions for Novel Fused Systems

The furan ring, in addition to its aromatic character, can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity provides a powerful tool for the construction of complex, oxygen-containing bicyclic systems (7-oxabicyclo[2.2.1]heptane derivatives). While furan itself is a reactive diene, the presence of electron-withdrawing groups was traditionally thought to diminish its reactivity in normal-electron-demand Diels-Alder reactions.

However, recent research has demonstrated that furan derivatives with electron-withdrawing substituents, such as 2-furoic acids and their amides, can indeed serve as effective dienes in Diels-Alder reactions, particularly when paired with electron-deficient dienophiles like maleimides. nih.gov These reactions can be significantly accelerated by using water as a solvent. nih.gov This finding is directly relevant to this compound, as the N-cyclohexylcarboxamide group at the C2 position is electron-withdrawing.

The furan ring of this compound can therefore be expected to react with suitable dienophiles to yield novel fused oxabicyclic systems. These adducts can serve as versatile intermediates for the synthesis of a variety of saturated and aromatic carbocyclic compounds. nih.gov The reaction typically leads to a mixture of endo and exo diastereomers, with the ratio being influenced by reaction parameters. rsc.orgnih.gov

Table 1: Representative Diels-Alder Reaction of a 2-Furamide (B1196590) Derivative

| Reactant (Diene) | Dienophile | Product | Reaction Conditions |

| This compound | N-Methylmaleimide | 5-Bromo-N-cyclohexyl-2-methyl-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3(2H)-dione | Aqueous medium, heat |

This table illustrates a potential reaction based on the known reactivity of similar 2-furamide derivatives. Specific yields and stereochemical outcomes would require experimental validation.

Cyclohexyl Ring Chemical Modifications

Modification of the cyclohexyl ring in this compound presents a different set of chemical challenges and opportunities compared to the furan ring. The cyclohexyl group is a saturated aliphatic ring system, and its C-H bonds are generally unreactive. However, derivatization is feasible through several strategies.

One approach involves the synthesis of the target molecule using a pre-modified cyclohexylamine. A variety of substituted cyclohexylamines can be prepared and subsequently acylated with 5-bromofuran-2-carbonyl chloride to introduce desired functionalities onto the cyclohexyl ring. This method offers a high degree of control over the final structure. The synthesis of related N-cyclohexylbenzamides has been demonstrated by the dropwise addition of benzoyl chloride to a solution of cyclohexylamine. nih.gov A similar procedure could be adopted for the synthesis of modified this compound derivatives.

Alternatively, direct functionalization of the cyclohexyl ring after the formation of the amide is more challenging. The amide nitrogen is non-basic and non-nucleophilic due to the resonance delocalization of its lone pair into the adjacent carbonyl group. Therefore, reactions targeting the nitrogen atom are generally not viable. Direct C-H activation or functionalization of the cyclohexyl ring would likely require harsh conditions, such as free-radical halogenation, which could be incompatible with the sensitive furan ring.

A more subtle approach to modification involves leveraging the chemistry of the amide bond itself. The amide functional group can be synthesized under very mild conditions using coupling reagents. Reagents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used to facilitate the formation of amide bonds from carboxylic acids and amines at neutral pH, which is particularly useful for sensitive substrates. youtube.commasterorganicchemistry.com This methodology allows for the coupling of 5-bromofuroic acid with a wide array of functionalized cyclohexylamines. Furthermore, reductive functionalization of the amide bond itself, while a complex transformation, could offer a route to novel derivatives by converting the carbonyl group into a methylene (B1212753) group or other functionalities. frontiersin.org

Advanced Research Perspectives and Applications of 5 Bromo N Cyclohexyl 2 Furamide Derivatives in Chemical Science

Rational Design and Synthesis of Advanced Furamide Analogues for Structure-Based Chemical Exploration

The core structure of 5-Bromo-N-cyclohexyl-2-furamide offers multiple points for modification, allowing for the rational design and synthesis of a wide array of analogues. This exploration is crucial for understanding structure-property relationships and discovering new functionalities.

Systematic Variation of N-Cyclohexyl Moiety and Furan (B31954) Substituents

Systematic structural modifications are a cornerstone of modern chemical research. In the context of this compound, this involves the strategic alteration of both the N-cyclohexyl group and the substituents on the furan ring. The goal is to fine-tune the molecule's properties for specific applications.

The N-cyclohexyl moiety can be replaced with various other cyclic or acyclic aliphatic groups to modulate lipophilicity, steric hindrance, and conformational flexibility. Furthermore, the bromine atom at the 5-position of the furan ring can be substituted with other halogens (e.g., chlorine, iodine) or with electron-donating or electron-withdrawing groups to alter the electronic properties of the furan system. nih.gov Such modifications can significantly influence the intermolecular interactions and, consequently, the material properties of the resulting compounds.

A diversity-oriented synthetic approach can be employed to generate a library of analogues. nih.gov For example, starting from 5-bromofuroic acid, a variety of amides can be synthesized by reacting it with different amines. eurekaselect.com This strategy allows for a comprehensive exploration of the chemical space around the parent molecule.

Table 1: Proposed Analogues of this compound for Systematic Variation

| Parent Compound | Proposed Variation on N-Substituent | Proposed Variation on Furan Ring | Rationale for Variation |

| This compound | N-cyclopentyl, N-cycloheptyl, N-adamantyl | 5-Chloro, 5-Iodo, 5-Nitro | Investigate the effect of ring size and steric bulk on packing and solubility. |

| This compound | N-phenyl, N-benzyl | 5-Methyl, 5-Methoxy | Explore the impact of aromatic interactions and electronic effects. |

| This compound | N-(4-hydroxycyclohexyl) | 5-Trifluoromethyl | Introduce hydrogen bonding capabilities and strong electron-withdrawing effects. |

Incorporation into Multicyclic and Hybrid Scaffolds

To expand the functional potential of this compound, its core structure can be integrated into more complex molecular architectures, such as multicyclic and hybrid scaffolds. This can be achieved through various synthetic strategies, including cycloaddition reactions and multicomponent reactions. For instance, the furan ring can act as a diene in Diels-Alder reactions to construct bicyclic systems. wiley-vch.de

The synthesis of hybrid scaffolds involves combining the furamide moiety with other pharmacologically or materially relevant structures. For example, linking the furamide to a thiazole (B1198619) ring has been explored for potential biological applications. nih.gov The resulting hybrid molecules may exhibit synergistic or novel properties arising from the combination of the individual fragments. The development of 3D printed hybrid scaffolds incorporating components like poly(tetrahydrofuran) suggests a pathway for creating advanced biomaterials. nih.gov

Exploration in Materials Science and Polymer Chemistry

The unique chemical structure of this compound derivatives makes them promising candidates for applications in materials science and polymer chemistry. The furan ring, derivable from biomass, offers a renewable building block for sustainable materials. nih.govrsc.org

Application as Monomers in Polymer Synthesis

Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-based plastics. researchgate.netrsc.org The this compound scaffold can be envisioned as a monomer for the synthesis of novel polymers. The bromine atom provides a reactive handle for polymerization reactions, such as cross-coupling reactions, to form conjugated polymers. These materials could possess interesting optoelectronic properties. numberanalytics.com

Furthermore, the amide linkage offers potential for the synthesis of polyamides. Bifunctional monomers, where a second reactive group is introduced onto the cyclohexyl ring or the furan ring, could be designed for step-growth polymerization. The resulting furan-based polyamides may exhibit unique thermal and mechanical properties. acs.org The use of furan derivatives in reversible polymerization through Diels-Alder reactions also opens up possibilities for creating self-healing and recyclable materials. rsc.org

Table 2: Potential Polymerization Strategies for this compound Derivatives

| Monomer Type | Polymerization Method | Potential Polymer Class | Potential Applications |

| Difunctionalized furan-amide | Polycondensation | Polyamide | High-performance fibers, engineering plastics |

| Bromo-functionalized furan-amide | Cross-coupling polymerization | Conjugated Polymer | Organic electronics, sensors |

| Furan-amide with diene functionality | Diels-Alder Polymerization | Thermally reversible polymer | Self-healing materials, recyclable thermosets |

Investigation as Additives in Advanced Materials

Beyond serving as primary building blocks, derivatives of this compound could be investigated as functional additives to modify the properties of existing materials. The presence of the polar amide group and the halogen atom could impart properties such as flame retardancy, altered surface energy, or enhanced compatibility in polymer blends.

For instance, the incorporation of brominated compounds is a well-known strategy to enhance the fire resistance of polymers. The potential of these furamide derivatives as bio-based flame retardants warrants exploration. Additionally, their ability to form hydrogen bonds via the amide group could be exploited to act as compatibilizers in immiscible polymer blends or as reinforcing agents in composite materials.

Solid-State Engineering and Co-crystallization for Novel Crystalline Forms

The solid-state arrangement of molecules dictates many of the bulk properties of a material. Crystal engineering and co-crystallization are powerful tools to control this arrangement and to create new crystalline forms with desired properties.

The amide functional group in this compound is a reliable hydrogen bond donor and acceptor, making it an excellent candidate for forming predictable supramolecular structures. biotech-asia.org The study of the crystal structures of related bromo-derivatives of other heterocyclic systems has revealed the importance of intermolecular interactions in defining the solid-state packing. mdpi.com

By co-crystallizing this compound with other molecules (co-formers) that can participate in hydrogen bonding or other non-covalent interactions, it is possible to generate a variety of new crystalline solids. nih.gov These co-crystals can exhibit different physical properties, such as melting point, solubility, and stability, compared to the pure compound. The selection of co-formers can be guided by the principles of supramolecular chemistry to target specific crystal packing motifs.

Table 3: Potential Co-formers for the Co-crystallization of this compound

| Co-former Class | Example Co-formers | Target Interaction | Potential Outcome |

| Carboxylic Acids | Adipic acid, Terephthalic acid | Amide-acid heterosynthon | Modified solubility, altered melting point |

| Other Amides | Isonicotinamide, Pyrazinamide | Amide-amide homosynthon | Controlled crystal packing, polymorphic control |

| Phenols | Hydroquinone, Resorcinol | Amide-hydroxyl hydrogen bond | New crystalline phases with different thermal properties |

Design Principles for Co-crystallization with Co-formers

Co-crystallization is a technique used to modify the physicochemical properties of an active pharmaceutical ingredient (API) by combining it with a benign partner molecule, known as a co-former, within a new crystal lattice. researchgate.net The design of co-crystals hinges on predictable non-covalent interactions, primarily hydrogen bonds, but also π-π stacking and van der Waals forces. nih.gov

The selection of a suitable co-former is a critical step governed by several principles:

Supramolecular Synthon Approach: This strategy focuses on identifying and utilizing robust and predictable intermolecular interactions. For a molecule like this compound, the amide group provides a strong hydrogen bond donor (N-H) and acceptor (C=O), making it an ideal candidate for forming hydrogen bonds with co-formers. researchgate.net Carboxylic acids are particularly effective co-formers for amides, often forming a reliable carboxylic acid-amide heterosynthon. nih.gov

pKa-Based Rules: While not a strict rule, the difference in pKa between the API and the co-former can guide co-crystal versus salt formation. A ΔpKa (pKa of the base - pKa of the acid) of less than 1 generally leads to a co-crystal, whereas a value greater than 4 typically results in salt formation.

Knowledge-Based Methods: Leveraging structural databases like the Cambridge Structural Database (CSD) allows researchers to identify common and stable bonding motifs that have been observed in similar chemical structures. bohrium.com This data-driven approach can predict likely successful co-former pairings. mdpi.com

Commonly used co-formers are often molecules designated as Generally Regarded as Safe (GRAS). bohrium.comnih.gov The choice of co-former can modulate properties such as solubility, stability, and bioavailability. nih.gov

Table 1: Common Co-formers and Their Interactions

| Co-former Type | Example | Predominant Interaction with Amide Group |

|---|---|---|

| Carboxylic Acids | Benzoic Acid, Succinic Acid | Hydrogen Bonding (O-H···O=C, N-H···O=C) nih.gov |

| Amides | Nicotinamide, Isonicotinamide | Hydrogen Bonding (N-H···O=C, C=O···H-N) researchgate.net |

| Alcohols/Phenols | Sorbitol, Resorcinol | Hydrogen Bonding (O-H···O=C) |

Investigation of Structural Features of Co-crystals

The definitive proof of co-crystal formation and the detailed understanding of its structure come from analytical characterization, primarily through diffraction methods.

Powder X-Ray Diffraction (PXRD): PXRD is a primary tool for characterizing new solid forms. mdpi.com A co-crystal will exhibit a unique diffraction pattern that is distinct from the patterns of the individual starting components (the API and the co-former). researchgate.net It serves as a "fingerprint" for a specific crystalline phase and is crucial for screening and quality control. americanpharmaceuticalreview.com While determining a full crystal structure from powder data can be challenging, it is an increasingly powerful technique. mdpi.commdpi.com

Single-Crystal X-ray Diffraction (SC-XRD): When suitable single crystals can be grown, SC-XRD provides the most detailed and unambiguous structural information. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and the specific intermolecular interactions (like hydrogen bonds) that hold the co-crystal lattice together. nih.gov It confirms the stoichiometry between the API and the co-former and reveals the three-dimensional packing arrangement.

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) are used to detect the formation of a new crystalline phase. nih.gov A co-crystal will typically show a single, sharp melting point that is different from the melting points of the API and the co-former. nih.gov

Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide evidence of co-crystal formation by detecting shifts in vibrational frequencies. For instance, the formation of a hydrogen bond involving the N-H or C=O group of the furamide will alter their characteristic stretching frequencies.

Table 2: Techniques for Co-crystal Structural Investigation

| Technique | Information Provided |

|---|---|

| Powder X-Ray Diffraction (PXRD) | Unique diffraction pattern confirming a new crystalline phase; phase purity. mdpi.comamericanpharmaceuticalreview.com |

| Single-Crystal X-Ray Diffraction (SC-XRD) | Precise 3D molecular structure, stoichiometry, bond lengths, and intermolecular interactions. nih.gov |

| Differential Scanning Calorimetry (DSC) | New, distinct melting point for the co-crystal phase. nih.gov |

Photophysical and Photochemical Studies of Furamide Systems

The interaction of molecules with light is fundamental to understanding their stability and potential applications in areas like photochemistry. The furan ring in this compound is an aromatic chromophore, meaning it absorbs UV light. researchgate.net

Investigation of Excited States and Triplet Chemistry

Upon absorbing a photon, a molecule is promoted from its ground electronic state (S₀) to a singlet excited state (S₁). From here, several processes can occur. While fluorescence (emission of light from S₁) is one possibility, another crucial pathway is intersystem crossing (ISC) to a triplet excited state (T₁). rsc.org

Triplet State Formation: The triplet state is characterized by having two unpaired electrons with parallel spins. Accessing the triplet state is often key to certain photochemical reactions. nih.gov The presence of a heavy atom, such as the bromine in this compound, is known to significantly enhance the rate of intersystem crossing due to spin-orbit coupling. This "heavy-atom effect" makes the formation of the T₁ state more efficient. rsc.org

Excited-State Dynamics: The lifetime and decay pathways of these excited states can be studied using techniques like ultrafast transient absorption spectroscopy. rsc.orgnih.gov These experiments monitor the excited molecule in real-time, revealing the timescales for processes like structural relaxation, intersystem crossing, and decay back to the ground state. rsc.org The lifetime of the triplet state is typically much longer than the singlet state, ranging from microseconds to seconds, allowing more time for chemical reactions to occur. nih.gov

Photosensitivity and Degradation Pathways

Molecules with chromophores can be susceptible to degradation upon exposure to light, a process known as photodegradation. researchgate.net This can lead to the formation of photoproducts with altered properties. The mechanisms of photodegradation are often initiated by the excited state of the molecule.

Type I and Type II Mechanisms: Photochemical reactions involving excited states often fall into two categories. In Type I mechanisms, the excited molecule (often the triplet state) reacts directly with a substrate, for example, by abstracting a hydrogen atom to form radicals. nih.gov In Type II mechanisms, the excited molecule transfers its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), which then oxidizes other molecules. nih.gov

Degradation Pathways: For a compound like this compound, potential degradation pathways could include photodissociation of the carbon-bromine bond, which is often weaker than C-H or C-C bonds, leading to the formation of radical species. researchgate.net These radicals can then participate in a cascade of further reactions. researchgate.net The furan ring itself can also undergo photo-induced rearrangements or additions.

Development of Computational Predictive Models for Reaction Pathways and Synthetic Accessibility

Modern chemical research increasingly relies on computational models to predict molecular behavior, saving significant time and resources compared to purely experimental approaches. researchgate.net

Machine learning and quantum chemistry are powerful tools for understanding and predicting the properties of molecules like furamide derivatives. purdue.edu

Predicting Reaction Pathways and Stability: Computational models can be developed to predict the likely outcomes of chemical reactions and the stability of molecules under various conditions. purdue.edu By simulating the degradation of molecules, for instance under pyrolysis conditions, machine learning models can be trained to predict thermal stability directly from a molecular graph. purdue.edu Similarly, quantum mechanical calculations can be used to determine the activation energies for potential degradation pathways, identifying the most likely routes of decomposition.

Synthetic Accessibility: Predicting whether a novel, designed molecule can be synthesized efficiently is a major challenge. Computational tools are being developed to assess "synthetic accessibility." These algorithms analyze a target molecule's structure and, by comparing it to known reaction rules and available starting materials, can propose potential synthetic routes or flag structures that would be exceptionally difficult to create.

Modeling and Data: These predictive models are built using large datasets of known reactions and molecular properties. researchgate.net The development of advanced algorithms, such as graph neural networks, allows these models to learn complex relationships between a molecule's structure and its chemical behavior, including reactivity and stability. purdue.edu

High-Throughput Methodologies in Furamide Discovery and Optimization

The discovery of new molecules with desired properties, whether for pharmaceuticals or materials science, has been revolutionized by high-throughput methodologies. nih.gov

High-Throughput Screening (HTS) allows for the rapid testing of thousands or even millions of compounds to identify those with a particular biological activity or physical property. researchgate.net

The process generally involves several key stages:

Library Generation: Large collections (libraries) of diverse chemical compounds are assembled. For furamide discovery, this would involve synthesizing many derivatives of the core this compound structure by varying substituents.

Assay Development: A specific, measurable test (assay) is created to detect the desired effect. This could be an enzymatic assay, a cell-based assay, or a measurement of a physical property. mdpi.com

Screening: The chemical library is tested using the automated HTS platform. Robotics and microtiter plates are used to perform and analyze thousands of experiments in parallel. mdpi.comresearchgate.net

Hit Identification: Compounds that show activity in the screen are identified as "hits." mdpi.com

Hit-to-Lead Optimization: These initial hits are then subjected to further study. Medicinal chemists synthesize related analogues to improve potency and other properties, a process known as lead optimization, which often employs further cycles of high-throughput testing. nih.govresearchgate.net

Table 3: High-Throughput Screening Workflow

| Stage | Description | Key Technologies |

|---|---|---|

| Library Design & Synthesis | Creation of a diverse set of chemical compounds for testing. | Combinatorial Chemistry, Automated Synthesis |

| Assay Development | Creation of a robust and sensitive test for the desired property. | Fluorescence, Luminescence, Absorbance Readers mdpi.com |

| Automated Screening | Rapid testing of the entire library against the assay. | Robotics, Liquid Handlers, Microtiter Plates researchgate.net |

| Data Analysis & Hit ID | Computational analysis of results to identify active compounds ("hits"). | Informatics Software, Statistical Analysis nih.gov |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-N-cyclohexyl-2-furamide, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer : The synthesis typically involves coupling 5-bromofuran-2-carboxylic acid with cyclohexylamine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen. Reaction optimization should focus on temperature control (0–25°C) and stoichiometric ratios to minimize side products like unreacted acid or over-alkylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Microwave-assisted synthesis (120°C, 30 min) can reduce reaction time by 50% while maintaining yields >75% .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Confirm the presence of the cyclohexyl group (δ ~1.2–2.0 ppm for axial protons) and furan bromine substituent (δ ~7.2 ppm for aromatic protons).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+ at m/z ~284.03) and isotopic patterns for bromine (1:1 ratio for 79Br/81Br).

- HPLC-PDA : Purity >95% with a C18 column (acetonitrile/water, 70:30) and UV detection at 254 nm .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is sensitive to light and moisture due to the bromine substituent and amide bond. Store at –20°C in amber vials under argon. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products like de-brominated furan or hydrolyzed amides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from:

- Purity Variability : Validate batches via HPLC and NMR before biological assays.

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO concentration ≤0.1%).

- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited models to confirm target specificity (e.g., kinase inhibition vs. off-target effects) .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of cyclooxygenase-2 (COX-2) or kinase domains. Prioritize poses with hydrogen bonding to the amide group and hydrophobic interactions with the cyclohexyl moiety.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å).

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

- Methodological Answer :

- Substituent Variation : Replace bromine with chlorine or iodine to study halogen bonding effects. Modify the cyclohexyl group to bicyclic or spiro systems.

- Biological Testing : Screen derivatives against a panel of cancer cell lines (IC50 determination) and inflammatory markers (COX-2 inhibition ELISA).

- QSAR Modeling : Use partial least squares (PLS) regression to correlate logP values with cytotoxicity .

Q. What analytical methods are recommended for detecting trace impurities in scaled-up synthesis batches?

- Methodological Answer :

- LC-MS/MS : Detect low-abundance byproducts (e.g., dimerized furan or N-cyclohexyl degradation products) with a limit of quantification (LOQ) <0.1%.

- GC-FID : Monitor residual solvents (DMF, THF) to meet ICH Q3C guidelines.

- Elemental Analysis : Confirm bromine content (±0.3% theoretical) to validate stoichiometry .

Handling Data Contradictions

Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility Screening : Use a standardized shake-flask method (25°C, 24 hr) with HPLC quantification.

- Co-solvency Studies : Test DMSO/water mixtures (10–90% v/v) to identify optimal formulations for in vivo studies.

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and synthesis steps due to potential bromine vapor release.

- Waste Disposal : Neutralize residues with 10% sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations